molecular formula C18H10N2O B1664194 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one CAS No. 23749-58-8

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one

Cat. No.: B1664194
CAS No.: 23749-58-8
M. Wt: 270.3 g/mol
InChI Key: NZBSAAMEZYOGBA-UHFFFAOYSA-N
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Description

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a therapeutic agent.

Properties

IUPAC Name

3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O/c21-18-13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)20(17)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBSAAMEZYOGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178420
Record name 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23749-58-8
Record name 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23749-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23749-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159457
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Record name 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of Naphthoylenebenzimidazole?

A1: Naphthoylenebenzimidazole has the molecular formula C19H10N2O and a molecular weight of 282.29 g/mol. []

Q2: What are the key spectroscopic features of Naphthoylenebenzimidazole?

A2: Naphthoylenebenzimidazole derivatives exhibit characteristic absorption and fluorescence spectra. Studies have shown that introducing substituents on the phenyl and naphthyl rings influences the spectral properties, including peak intensity and location. [, ] For example, the introduction of a bromine atom to the 4-position of the naphthalene ring significantly alters the atomic charge distribution and dipole moment, affecting both electron and fluorescence spectra. [, ]

Q3: How does the structure of Naphthoylenebenzimidazole derivatives affect their application as dyes?

A3: The position of substituents on the Naphthoylenebenzimidazole core significantly affects its substantivity for various fibers like cellulose acetate, nylon, polyester, and acrylic fibers. [] Researchers have investigated the color fastness and dyeing properties of these derivatives on synthetic fibers. []

Q4: What is known about the stability of Naphthoylenebenzimidazole derivatives?

A4: Studies show that Naphthoylenebenzimidazole derivatives incorporated into polyamide-6 and polyethylene terephthalate exhibit good thermal stability, remaining stable in the polymer melts even at elevated temperatures (260–280°C) for prolonged periods. []

Q5: Can Naphthoylenebenzimidazole derivatives be used as light stabilizers in polymers?

A5: Yes, research suggests that certain bis-Naphthoylenebenzimidazole derivatives can function as effective light stabilizers for polyamide-6. These compounds enhance the photo- and thermooxidative stability of the polymer. []

Q6: How do Naphthoylenebenzimidazole derivatives interact with liquid crystals in thin films?

A6: Studies on Langmuir and Langmuir-Blodgett films containing Naphthoylenebenzimidazole derivatives and liquid crystals reveal the formation of self-aggregates of dye molecules at the interface. This aggregation influences the spectral properties and molecular alignment of the dyes within the films. [, ]

Q7: Can you explain the interaction of Naphthoylenebenzimidazole derivatives with liquid crystals in two-dimensional layers?

A7: Research shows that the molecular structure of side groups on Naphthoylenebenzimidazole derivatives significantly influences their interaction with liquid crystals in Langmuir films. Factors like miscibility, phase separation, and molecular alignment are affected by the specific structure of the dye and its concentration within the mixture. []

Q8: What are the applications of Naphthoylenebenzimidazole derivatives in the development of colored liquid crystal displays?

A8: Naphthoylenebenzimidazole derivatives, being fluorescent dichroic dyes, have been investigated for their potential in colored liquid crystal displays. Their spectral properties and order parameters in anisotropic matrices have been studied to understand their behavior in such applications. []

Q9: What are poly(naphthoylenebenzimidazole)s (PNBIs) and how are they synthesized?

A9: PNBIs are polymers known for their high thermal stability, heat resistance, and fire resistance. They can be synthesized via high-temperature catalytic polycyclization using monomers like bis(3,4-diaminophenyl)-2,2-dichloroethylene. [] Researchers have explored alternative synthesis approaches, including using supercritical carbon dioxide as a greener reaction medium. [, ]

Q10: What are the properties and applications of phenylated poly(naphthoylenebenzimidazole)s?

A10: Phenylated PNBIs, synthesized from specific dianhydrides and aromatic tetramines, exhibit excellent solubility in various organic solvents. They are amorphous and possess remarkable thermal and thermooxidative stability, making them suitable for high-performance applications. Additionally, films cast from these polymers display significant fluorescence. []

Q11: How does phenylation affect the charge carrier transport properties of PNBIs?

A11: Studies using transient radiation-induced conductivity measurements reveal that, contrary to expectations, phenylation negatively impacts charge carrier transport in PNBIs. Phenylated PNBIs exhibit considerably lower conductivity compared to their unphenylated counterparts. This decrease in conductivity is attributed to a reduction in the drift mobility of charge carriers. []

Q12: What are the structural and mechanical properties of materials derived from blends of poly(phenylenesulfide) and PNBIs?

A12: Blends of poly(phenylenesulfide) and PNBIs have been investigated for their potential in high-performance materials. Techniques like thermomechanical analysis, dynamic mechanical tests, IR spectroscopy, and X-ray diffraction have been employed to elucidate the structure and properties of these blend materials. []

Q13: What is the impact of sulfonation and metal ion modification on PNBIs?

A13: Research has explored the effects of sulfonation on PNBIs, as well as the incorporation of metal ions like potassium, calcium, and zinc. These modifications are expected to influence the properties and potential applications of the resulting materials. [, ]

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